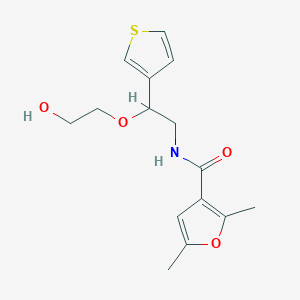

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-10-7-13(11(2)20-10)15(18)16-8-14(19-5-4-17)12-3-6-21-9-12/h3,6-7,9,14,17H,4-5,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSFEHUZQOEIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. The structural features include a furan ring, thiophene moiety, and a hydroxyethoxy group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also exert anti-inflammatory effects.

- Antioxidant Properties : The presence of the furan and thiophene rings may enhance the compound's ability to scavenge free radicals, providing potential protective effects against oxidative stress.

In Vitro Studies

-

Cell Viability Assays : Research has employed MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that at certain concentrations, it can reduce cell viability significantly.

These findings suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Concentration (µg/mL) Cell Viability (%) 1 90 10 70 100 40 - Anti-inflammatory Effects : In studies using LPS-stimulated macrophages, the compound demonstrated significant reductions in nitric oxide (NO) production, indicating potential anti-inflammatory properties. For example, treatment with 50 µg/mL resulted in a 35% reduction in NO levels compared to control groups.

Case Studies

- Case Study on Inflammation : A study investigated the effects of a structurally similar compound on chronic inflammation models in mice. Results indicated significant reductions in inflammatory markers and improved clinical scores for arthritis symptoms after administration of the compound over four weeks.

- Cancer Research : Another case study focused on the application of thiophene derivatives in cancer therapy. The findings highlighted their ability to induce apoptosis in tumor cells through ROS generation and modulation of apoptotic pathways.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a furan ring and thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 335.41 g/mol. The presence of hydroxyethoxy groups enhances its solubility in polar solvents, making it suitable for various applications in biological systems.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The thiophene moiety is known to enhance the biological activity of the compound against various cancer cell lines. Studies have demonstrated that derivatives of thiophene can inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing thiophene rings have been reported to possess broad-spectrum antimicrobial effects. Preliminary studies indicate that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Preparation of Thiophene Derivative : The initial step involves synthesizing the thiophene derivative through cyclization reactions.

- Formation of Furan Ring : The furan ring is introduced via a condensation reaction with appropriate precursors.

- Amidation Reaction : The final step involves the amidation reaction to form the desired carboxamide using coupling reagents.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiophene-containing compounds. It was found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with hydroxyethoxy substituents showed enhanced antimicrobial activity compared to those without .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Several patented compounds share functional group similarities with the target molecule. For example:

- N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide (): This compound features a tetrahydrofuran-oxyquinoline scaffold and a pyrrolidinylacetamide side chain. The hydroxyethoxy chain in the target compound may confer higher aqueous solubility compared to the pyrrolidinyl group here .

- N1-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide (): The dimethylaminoethoxyethyl chain in this compound contrasts with the hydroxyethoxy group in the target molecule. The former may enhance cellular permeability via protonation, while the latter’s hydroxyl group could facilitate hydrogen bonding in biological systems .

Table 1: Structural Comparison with Patent Compounds

| Feature | Target Compound | Patent Compound (Example) |

|---|---|---|

| Core Structure | 2,5-Dimethylfuran-3-carboxamide | Quinoline with tetrahydrofuran |

| Side Chain | Hydroxyethoxy ethyl | Dimethylaminoethoxy ethyl |

| Key Functional Groups | Thiophene, hydroxyl | Pyridine, cyano, pyrrolidinyl |

| Hypothetical Solubility | Moderate (polar chain) | Low (nonpolar substituents) |

Comparison with 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

The compound 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide () shares a thiophene-carboxamide backbone but differs in substituents:

- Core Heterocycle : The target compound uses a furan ring, whereas ’s analog employs a thiophene. Thiophene’s higher aromaticity may enhance stability in metabolic environments.

- Substituents : The target molecule’s hydroxyethoxy ethyl chain contrasts with the methoxyphenyl group in ’s compound. The latter’s methoxyphenyl group could confer lipophilicity, while the hydroxyethoxy chain improves hydrophilicity.

- The target compound’s furan core and hydroxyl group might modulate binding to different biological targets, such as enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via carboxamide coupling reactions, as exemplified in similar structures (e.g., coupling a furan-3-carboxamide derivative with a thiophene-containing ethylamine intermediate). Key steps include:

- Use of tert-butyl carbamate intermediates to protect reactive groups during synthesis .

- Purification via reverse-phase HPLC, with LCMS (m/z monitoring) and retention time validation (e.g., 1.01 minutes under SQD-FA05 conditions) to confirm identity and purity .

- Solvent selection (e.g., THF for solubility) and stoichiometric control of reagents (e.g., TMAD as a coupling agent) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR spectroscopy : Use and NMR to confirm backbone connectivity, focusing on thiophene (δ 6.5–7.5 ppm) and furan (δ 6.0–6.5 ppm) proton signals .

- Mass spectrometry : LCMS (e.g., m/z 1011 [M+H]+) for molecular weight validation and fragmentation pattern analysis .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Q. What are the critical parameters for assessing solubility and stability in preclinical studies?

- Methodology :

- Solubility screening : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM) using UV-Vis spectroscopy or nephelometry.

- Stability assays : Monitor degradation under varied pH (1–12), temperature (4°C–40°C), and light exposure via HPLC .

- Lyophilization : For long-term storage, assess residual solvent content (<0.1% by GC-MS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodology :

- Analog synthesis : Modify the thiophen-3-yl group (e.g., halogenation or substitution with pyridyl) and the hydroxyethoxy chain (e.g., PEGylation) to evaluate pharmacological effects .

- In vitro assays : Test analogs against target receptors (e.g., kinase inhibition) using fluorescence polarization or SPR binding assays.

- Data contradiction resolution : Cross-validate cell-based activity (e.g., IC) with computational docking scores to address outliers .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS.

- Metabolite identification : Incubate the compound with liver microsomes and characterize metabolites via HRMS/MS .

- CYP450 inhibition assays : Identify metabolic instability pathways using fluorogenic substrates .

Q. How can researchers identify and mitigate off-target interactions in complex biological systems?

- Methodology :

- Proteome-wide screening : Use affinity chromatography coupled with SILAC-based mass spectrometry to map binding partners .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Machine learning : Train models on PubChem BioAssay data to predict cross-reactivity with unrelated targets .

Q. What computational approaches predict metabolite formation and toxicity risks?

- Methodology :

- In silico metabolism : Use software (e.g., GLORYx) to simulate Phase I/II metabolism and prioritize high-risk metabolites for empirical testing .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity, mutagenicity, and cardiotoxicity .

- Crystal structure analysis : Resolve metabolite-enzyme complexes via X-ray crystallography to identify reactive intermediates .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.